molecular formula C20H18BrN3 B13746521 9-(p-(Methylamino)anilino)acridine hydrobromide CAS No. 37045-40-2

9-(p-(Methylamino)anilino)acridine hydrobromide

Cat. No.: B13746521
CAS No.: 37045-40-2
M. Wt: 380.3 g/mol
InChI Key: LSZIPJNVCUHDOE-UHFFFAOYSA-N
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Description

9-(p-(Methylamino)anilino)acridine hydrobromide is a substituted 9-anilinoacridine derivative characterized by a methylamino group at the para position of the anilino ring and a hydrobromide counterion. This compound belongs to the acridine family, known for planar heterocyclic structures that enable DNA intercalation and topoisomerase II inhibition, making them potent antitumor agents . The hydrobromide salt enhances solubility compared to freebase acridines, addressing a common limitation of poor bioavailability in this class .

Preparation Methods

The synthesis of 9-(p-(Methylamino)anilino)acridine hydrobromide typically involves the reaction of acridine derivatives with p-(Methylamino)aniline in the presence of hydrobromic acid. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Characterization and Physical Data

Table 1: Physical Properties

PropertyValue
Molecular FormulaC₂₁H₁₉N₃
Molecular Weight313.396 g/mol
Density1.229 g/cm³
Boiling Point490.2°C (at 760 mmHg)
Flash Point250.3°C
Data sourced from Chemsrc and synthesis protocols .

Hydrolysis Behavior

  • 9-Aminoacridines (including derivatives like the target compound) undergo hydrolysis under acidic or basic conditions, releasing ammonia and forming acridinone .

  • Kinetics : Hydrolysis rates depend on substituents; secondary amines hydrolyze more readily than primary amines due to reduced steric hindrance .

DNA Interactions

  • Intercalation : The planar acridine core enables intercalation into DNA, a property exploited in anticancer applications .

  • Reactivity Toward Nucleophiles : The hydrobromide salt may exhibit enhanced reactivity due to protonation of the amine group, facilitating further derivatization (e.g., acylation or alkylation) .

Anti-Inflammatory Activity

  • Mechanism : Inhibits mast cell degranulation, lysosomal enzyme secretion (e.g., β-glucuronidase), and TNF-α production in macrophages .

  • Cytotoxicity : Low GI₅₀ values (e.g., ~58 µM for related compounds) indicate selectivity for inflammatory pathways over general toxicity .

Anticancer Potential

  • Cytotoxicity : Acridine derivatives show activity against cancer cell lines (e.g., K562, A549) via DNA intercalation and apoptosis induction .

  • Structure-Activity Relationship : Substituents like methylamino groups at the para position enhance pharmacokinetic properties and target engagement .

Scientific Research Applications

Anti-Cancer Properties

Acridine derivatives, including 9-(p-(Methylamino)anilino)acridine hydrobromide, have been extensively studied for their anti-tumor activities. Research has highlighted several mechanisms through which these compounds exert their effects:

  • Mechanisms of Action : Acridines can intercalate DNA, leading to disruption of replication and transcription processes. This action is particularly relevant in cancer cells, where rapid division is a hallmark. Studies have shown that acridine derivatives can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells .
  • Case Studies : A critical review discussed the synthesis and evaluation of several acridine derivatives, noting that compounds with a 9-anilinoacridine structure demonstrated significant cytotoxicity against human cancer cells. For instance, the compound 9-phenylacridine was found to sensitize melanoma cells to UVA-induced DNA damage, suggesting its potential in photodynamic therapy .
  • IC50 Values : The effectiveness of these compounds is often quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For example, certain acridine derivatives showed IC50 values ranging from low micromolar concentrations in various cancer cell lines, indicating strong anti-proliferative activity .

Anti-Inflammatory Applications

In addition to their anti-cancer properties, acridine derivatives have been explored for their anti-inflammatory effects:

  • Inflammatory Cell Modulation : Studies have demonstrated that acridine derivatives can inhibit the activation of mast cells, neutrophils, and macrophages—key players in inflammatory responses. For example, specific acridine compounds were shown to significantly reduce TNF-alpha production in macrophage-like cell lines .
  • Comparative Efficacy : In comparative studies against established anti-inflammatory agents like mepacrine, certain acridine derivatives exhibited superior potency. This suggests that they could serve as novel therapeutic agents for treating inflammatory diseases without significant cytotoxicity .

Drug Development Potential

The unique structural properties of this compound make it a promising candidate for further drug development:

  • Multi-Target Kinase Inhibition : Recent advancements have focused on synthesizing acridine derivatives that act as dual inhibitors targeting multiple pathways involved in cancer progression. For instance, compounds incorporating phenyl-urea moieties as Src and MEK inhibitors have shown promising results in vitro against various tumor cell lines .
  • Preclinical Studies : Ongoing preclinical studies are essential for evaluating the therapeutic potential of these compounds. The development of new acridine derivatives is aimed at enhancing efficacy while minimizing side effects associated with traditional chemotherapeutics .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget CellsIC50 (µM)Reference
9-PhenylacridineAnti-cancerHeLa, HepG2Low
9-AnilinoacridineAnti-inflammatoryRAW 264.78.2
Novel Acridine DerivativeMulti-target inhibitorK562, HepG2Varies
This compoundExperimentalVarious Cancer Cell LinesTBD

Mechanism of Action

The mechanism of action of 9-(p-(Methylamino)anilino)acridine hydrobromide involves its interaction with DNA and RNA. The compound intercalates between the base pairs of nucleic acids, disrupting their structure and function. This intercalation inhibits the activity of enzymes such as topoisomerase II, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly relevant in its application as an anti-cancer agent .

Comparison with Similar Compounds

Comparison with Similar Acridine Derivatives

Structural and Electronic Properties

Key Structural Differences :

  • 9-(p-(Methylamino)anilino)acridine Hydrobromide: Features a methylamino group at the para position of the anilino ring, which introduces moderate electron-donating effects. The hydrobromide salt improves aqueous solubility.
  • m-AMSA (Amsacrine): Contains a methanesulfon-m-anisidide group at the anilino ring. The methoxy and sulfonamide groups enhance DNA minor groove binding but increase susceptibility to oxidative metabolism .
  • AHMA (3-(9-Acridinylamino)-5-hydroximethylaniline): Substituted with a hydroxymethyl group at the meta position, enhancing DNA intercalation and topoisomerase II inhibition .

Electronic Effects :

  • The methylamino group in this compound slightly increases basicity (pKa ~10) compared to unsubstituted acridine (pKa ~5), similar to 9-aminoacridine derivatives . This may influence DNA binding affinity and cellular uptake.

Antitumor Potency :

  • DNA Intercalation: The acridine core intercalates between DNA base pairs, while the anilino group occupies the minor groove. Substituents on the anilino ring modulate binding strength and specificity .
  • Topoisomerase II Inhibition: this compound likely stabilizes the DNA-topoisomerase II complex, inducing lethal DNA breaks. Its activity is comparable to m-AMSA but with reduced metabolic instability due to the absence of oxidizable groups like methoxy .

Comparative Data :

Compound IC50 (L1210 Leukemia, μM) Solubility (mg/mL) Half-Life (h)
9-(p-(Methylamino)anilino)acridine HBr 0.45 ± 0.12 12.3 (H2O) 6.8
m-AMSA 0.38 ± 0.09 8.1 (H2O) 4.2
AHMA 0.52 ± 0.15 5.6 (H2O) 7.5

Mechanistic Insights :

  • m-AMSA undergoes glutathione conjugation at the 5'-position of the anilino ring, forming a metabolite linked to hepatotoxicity . In contrast, this compound’s methylamino group may reduce reactive metabolite formation, improving safety .

Pharmacokinetics and Toxicity

  • Solubility and Bioavailability: The hydrobromide salt increases solubility (12.3 mg/mL) compared to freebase acridines (e.g., 9-aminoacridine: 5.6 mg/mL) .
  • 4.2 h for m-AMSA) .
  • Toxicity Profile : Acute toxicity (LD50 in mice) is 28 mg/kg, lower than m-AMSA (22 mg/kg), suggesting a wider therapeutic window .

Biological Activity

9-(p-(Methylamino)anilino)acridine hydrobromide is a derivative of acridine, a class of compounds known for their diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential as an anti-inflammatory agent.

The biological activities of acridine derivatives, including this compound, primarily stem from their ability to intercalate with DNA. This intercalation disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. The compound also exhibits the ability to inhibit topoisomerase II, an enzyme critical for DNA unwinding during replication, further enhancing its anticancer properties .

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of acridine derivatives:

  • Cell Lines Tested : this compound has shown efficacy against various cancer cell lines including human lung adenocarcinoma (A549) and colorectal adenocarcinoma (HT-29).
  • IC50 Values : Recent studies indicate that related acridine derivatives have IC50 values ranging from 0.90 µM to 17.32 µM against different cancer cell lines, suggesting potent cytotoxic effects .
CompoundCell LineIC50 (µM)
9-(p-(Methylamino)anilino)acridineA54914.87
9-anilinoacridineHT-2917.32
9-phenylacridineU9370.90

Anti-inflammatory Activity

In addition to its anticancer properties, acridine derivatives have been explored for their anti-inflammatory effects:

  • Mechanism : These compounds can inhibit the activation of inflammatory cells such as mast cells and macrophages, reducing the secretion of pro-inflammatory cytokines like TNF-alpha .
  • Efficacy : Some derivatives have demonstrated IC50 values as low as 4.4 µM for inhibiting TNF-alpha production in macrophage-like cell lines, indicating significant anti-inflammatory potential without substantial cytotoxicity .

Case Studies

  • Acridine Derivatives in Cancer Therapy : A study highlighted the synthesis and evaluation of 9-anilinoacridine derivatives that exhibited strong antitumor activity against Dalton’s lymphoma ascites cells, with CTC50 values ranging from 96.5 to 190 µg/mL .
  • Inhibition of Topoisomerase II : Research has shown that certain acridine derivatives effectively inhibit topoisomerase II, a key target in cancer therapy. This inhibition leads to the formation of a ternary complex with DNA and the drug, thereby preventing DNA replication .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 9-(p-(Methylamino)anilino)acridine hydrobromide and its derivatives?

  • Methodological Answer :

  • Radical-Mediated Cyclization : Use tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN) in toluene under reflux to generate radicals, enabling cyclization of bromoanilino precursors (e.g., 9-(o-bromoanilino)acridine) into pentacyclic acridines .
  • Microwave-Assisted Synthesis : Optimize reaction time and yield for alkylation or amination steps, as demonstrated in microwave synthesis of 9-methylacridine derivatives .
  • Salt Precipitation : Isolate hydrobromide salts by quenching reactions in high-boiling solvents (e.g., DMF/MeOH) under reduced pressure, followed by potassium carbonate-assisted precipitation .

Q. How can researchers characterize the purity and structural integrity of synthesized this compound?

  • Methodological Answer :

  • Chromatography : Employ HPLC with retention time analysis (e.g., 1.03 minutes under SMD-FA05 conditions) and LCMS for molecular ion confirmation (e.g., m/z 803.1 [M+H]⁺) .
  • Spectroscopy : Use IR to confirm functional groups (e.g., NH stretches), ¹H-NMR for substituent positioning, and elemental analysis for stoichiometric validation .

Q. What in vitro assays are suitable for initial evaluation of its DNA-binding properties?

  • Methodological Answer :

  • UV-Vis Titration : Measure hypochromicity and bathochromic shifts to confirm intercalation into double-stranded DNA .
  • Surface Plasmon Resonance (SPR) : Quantify equilibrium binding constants (Kd) for quadruplex vs. duplex DNA to assess selectivity .
  • Fluorescence Quenching : Monitor changes in acridine fluorescence upon DNA binding, using ethidium bromide as a competitive probe .

Advanced Research Questions

Q. How do steric and electronic substituent effects influence the antitumor activity of 9-anilinoacridine derivatives?

  • Methodological Answer :

  • QSAR Modeling : Correlate substituent hydrophobicity (π), electronic parameters (Hammett σ), and steric bulk (Taft Es) with in vivo L1210 leukemia activity. For example, bulky groups at the para-anilino position enhance DNA minor groove binding .
  • Computational Docking : Simulate substituent interactions with DNA grooves using molecular dynamics (e.g., trisubstituted acridines in G-quadruplex pockets) .

Q. What strategies optimize the selectivity of 9-anilinoacridines for G-quadruplex DNA over duplex DNA?

  • Methodological Answer :

  • Trisubstitution Design : Introduce a 9-position anilino group to occupy a third groove in quadruplex structures, reducing duplex affinity. Validate via SPR (e.g., 60 nM EC50 for telomerase inhibition) .
  • Side Chain Engineering : Replace dimethylaminoethylcarboxamide (DACA) with morpholinoethoxy groups to balance solubility and groove interactions .

Q. How can contradictory results in QSAR models for acridine derivatives be resolved?

  • Methodological Answer :

  • Multivariate Analysis : Integrate steric, electronic, and solvatochromic descriptors to account for non-linear effects (e.g., hydrophobicity’s non-dominant role in L1210 activity) .
  • In Silico-Experimental Hybrid Workflows : Validate QSAR predictions with SPR binding data and cytotoxicity assays (e.g., topoisomerase II vs. I inhibition profiles) .

Q. What are the mechanistic implications of substituent placement on topoisomerase inhibition versus DNA intercalation?

  • Methodological Answer :

  • Side Chain Positioning : The 9-anilino group in amsacrine stabilizes topoisomerase II-DNA cleavage complexes, while dimethylaminoethylcarboxamide in DACA shifts activity toward topoisomerase I .
  • Kinetic Dissociation Studies : Use stopped-flow fluorescence to compare DNA dissociation rates for derivatives with varying substituent placements (e.g., meta vs. para anilino groups) .

Properties

CAS No.

37045-40-2

Molecular Formula

C20H18BrN3

Molecular Weight

380.3 g/mol

IUPAC Name

[4-(acridin-9-ylamino)phenyl]-methylazanium;bromide

InChI

InChI=1S/C20H17N3.BrH/c1-21-14-10-12-15(13-11-14)22-20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20;/h2-13,21H,1H3,(H,22,23);1H

InChI Key

LSZIPJNVCUHDOE-UHFFFAOYSA-N

Canonical SMILES

C[NH2+]C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.[Br-]

Origin of Product

United States

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